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Introduction

Zeteletinib (BOS-172738) is a potent and selective orally bioavailable inhibitor of the
Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including
fusions and activating point mutations, are oncogenic drivers in various cancers, such as non-
small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] While Zeteletinib
monotherapy has shown promising anti-tumor activity in clinical trials, the development of
resistance and the desire to enhance therapeutic efficacy necessitate the identification of
synergistic drug combinations.[1][4][5]

This document provides a comprehensive guide for utilizing CRISPR-Cas9 genetic screening
to identify novel synergy partners for Zeteletinib. By systematically knocking out genes in a
cancer cell line model, researchers can identify genetic perturbations that sensitize cells to
Zeteletinib treatment, thereby revealing promising targets for combination therapies.[3][6][7]

Principles of CRISPR-Cas9 Screening for Drug
Synergy

CRISPR-Cas9 technology enables precise and efficient gene editing, making it a powerful tool
for large-scale functional genomic screens.[8][9][10] A pooled CRISPR-Cas9 screen involves
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the introduction of a library of single-guide RNAs (sgRNAS), each targeting a specific gene, into
a population of Cas9-expressing cells. The representation of each sgRNA in the population is
then monitored over time under different conditions.

To identify synergy partners for Zeteletinib, a CRISPR-Cas9 knockout screen is performed in
the presence of a sub-lethal dose of the drug. Genes whose knockout leads to a significant
decrease in cell viability in the presence of Zeteletinib, compared to the drug-free control, are
considered potential synergy partners. This approach can uncover synthetic lethal interactions,
where the combination of a specific gene knockout and Zeteletinib treatment is cytotoxic, while
neither perturbation alone is significantly lethal.[6][7]

Experimental Protocols

This section details the key experimental procedures for conducting a CRISPR-Cas9 screen to
identify Zeteletinib synergy partners.

Cell Line Selection and Engineering

e Cell Line: Select a cancer cell line with a known RET alteration (e.g., a RET-fusion positive
NSCLC line like LC-2/ad) that is sensitive to Zeteletinib.

o Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be
achieved through lentiviral transduction followed by selection (e.g., with blasticidin or
puromycin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).

sgRNA Library Selection

 Library Type: A whole-genome or focused sgRNA library can be used. For identifying novel
synergy partners, a whole-genome library is recommended. For validating known pathways
or focusing on druggable targets, a more focused library (e.g., targeting the kinome) may be
more efficient.

» Library Complexity: Ensure the library has sufficient representation of SQRNAs per gene
(typically 3-6 sgRNAs/gene) and includes non-targeting control sgRNAS.

Lentiviral Library Production and Titer Determination
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Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and
lentiviral packaging plasmids.

Titer Determination: Determine the functional titer of the harvested lentiviral supernatant to
ensure a low multiplicity of infection (MOI) of 0.3-0.5 during the screen. This minimizes the
likelihood of multiple sgRNA integrations per cell.

CRISPR-Cas9 Screen

Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral
library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain
library representation (at least 500 cells per sgRNA).

Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

Baseline Sample: Collect a sample of cells after selection to serve as the "Time 0" reference
point.

Drug Treatment: Split the remaining cells into two arms:
o Control Arm: Culture in standard medium.

o Zeteletinib Arm: Culture in medium containing a pre-determined sub-lethal concentration
of Zeteletinib (e.g., IC20).

Cell Culture and Passaging: Culture the cells for a pre-determined period (e.g., 14-21 days),
passaging as needed and maintaining library representation at each passage.

Final Sample Collection: Harvest cells from both the control and Zeteletinib arms at the end
of the experiment.

Genomic DNA Extraction, PCR Amplification, and Next-
Generation Sequencing (NGS)

gDNA Extraction: Isolate genomic DNA from the Time 0 and final timepoint samples.

sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the
genomic DNA.
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e NGS: Perform high-throughput sequencing of the PCR amplicons to determine the
representation of each sgRNA in each sample.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify sgRNAs that are significantly depleted in the
Zeteletinib-treated population compared to the control population.

Data Processing and Quality Control

e Read Alignment: Align the sequencing reads to the sgRNA library reference to obtain read
counts for each sgRNA.

o Normalization: Normalize the read counts to the total number of reads per sample to account
for differences in sequencing depth.

Hit Identification

e Log Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the final
timepoint and the Time 0 sample for both the control and Zeteletinib arms.

e Synergy Score Calculation: A synergy score can be calculated to quantify the interaction
between a gene knockout and Zeteletinib treatment. A common approach is to calculate the
difference in LFC between the Zeteletinib and control arms (ALFC). A more negative ALFC
indicates a stronger synergistic interaction.

o Synergy Score = LFC (Zeteletinib) - LFC (Control)

» Statistical Analysis: Use statistical methods like MAGeCK or DESeq?2 to identify genes with a
statistically significant depletion of their corresponding sgRNAs in the Zeteletinib-treated
arm.[11]

Data Presentation

Note: The following tables present illustrative data for demonstration purposes, as a specific
public dataset for Zeteletinib synergy is not available.

Table 1: Top 10 Gene Knockouts Synergizing with Zeteletinib (lllustrative Data)
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Average Average Synergy
Gene LFC LFC Score p-value FDR

(Control) (Zeteletinib) (ALFC)
GENE_A -0.2 -2.5 -2.3 1.2e-8 2.5e-7
GENE_B 0.1 -1.9 -2.0 3.5e-8 5.1e-7
GENE_C -0.5 -2.4 -1.9 7.8e-8 8.9e-7
GENE_D 0.3 -15 -1.8 1.5e-7 1.2e-6
GENE_E -0.1 -1.8 -1.7 2.1e-7 1.5e-6
GENE_F 0.0 -1.6 -1.6 3.3e-7 2.0e-6
GENE_G -0.3 -1.8 -1.5 5.0e-7 2.8e-6
GENE_H 0.2 -1.2 -14 7.2e-7 3.5e-6
GENE_| -0.4 -1.7 -1.3 9.1e-7 4.1e-6
GENE_J 0.1 -1.1 -1.2 1.2e-6 5.0e-6

Table 2: Pathway Analysis of Top Synergy Hits (lllustrative Data)

Pathway Number of Genes p-value
PI3K-Akt Signaling 5 1.5e-5
DNA Damage Response 4 3.2e-4
MAPK Signaling 3 5.1e-3
Cell Cycle Regulation 3 8.9e-3

Hit Validation

« Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for

the candidate genes and assessing their sensitivity to Zeteletinib in cell viability assays.
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e Drug-Drug Synergy Assays: If the identified gene is a druggable target, perform in vitro
synergy experiments using Zeteletinib in combination with a specific inhibitor of the
candidate target.[12]

Visualizations
RET Signaling Pathway
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Caption: Zeteletinib inhibits the RET receptor tyrosine kinase, blocking downstream signaling
pathways.

CRISPR-Cas9 Screening Workflow
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Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug synergy.
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Caption: Logical flow for calculating synergy scores from CRISPR screen data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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